molecular formula C11H18N4O2S B2502021 N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide CAS No. 2034604-64-1

N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide

Cat. No.: B2502021
CAS No.: 2034604-64-1
M. Wt: 270.35
InChI Key: DXFMZGDZDALHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazolo-pyrazine core.

Properties

IUPAC Name

N,N-dimethyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-6-7-15-11(8-14)9-4-3-5-10(9)12-15/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMZGDZDALHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN2C(=C3CCCC3=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Cyclization Reactions: : The synthesis of this compound typically involves the cyclization of appropriate precursors. For example, starting from a diamine precursor, the formation of the pyrazolopyrazine ring can be achieved through a series of condensation reactions under controlled conditions.

  • Sulfonamide Formation: : Once the cyclopentapyrazole skeleton is constructed, the introduction of the sulfonamide group requires the reaction with a sulfonyl chloride. This step usually occurs in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide may involve continuous flow synthesis to optimize reaction times and yields. Scaling up from laboratory procedures often necessitates careful control of reaction parameters to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

  • Reduction: : Reduction of the pyrazolopyrazine ring can yield dihydro or tetrahydro derivatives, depending on the conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially at the sulfonamide and pyrazole moieties.

Common Reagents and Conditions:
  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Halogenating agents, bases like sodium hydride.

Major Products: Oxidation typically forms N-oxide derivatives, reduction yields saturated ring systems, and substitution reactions introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide, in exhibiting antimicrobial properties. For instance:

  • Mechanism of Action : The compound acts by inhibiting bacterial enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial for folate biosynthesis in bacteria. This dual inhibition can lead to effective antimicrobial activity against resistant strains .
  • Case Studies : In vitro studies demonstrated that certain sulfonamide derivatives showed significant antimicrobial effects against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group enhanced the efficacy against specific pathogens .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential:

  • Experimental Models : In animal models such as carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in inflammation markers .
  • Biological Mechanisms : The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune responses .

Anticancer Activity

The potential anticancer properties of this compound have been explored:

  • Cell Line Studies : Research has shown that derivatives of pyrazolo compounds can induce apoptosis in cancer cell lines such as K562 and MCF-7. These studies suggest that the compound may interfere with cell cycle progression and promote cell death in malignant cells .
  • Molecular Targeting : The ability to target specific pathways involved in cancer proliferation makes this compound a candidate for further investigation as a therapeutic agent .

Despite the promising applications of this compound:

  • Clinical Trials : More extensive clinical trials are necessary to evaluate its efficacy and safety profile in humans.
  • Mechanistic Studies : Further research is needed to fully elucidate the mechanisms underlying its biological activities.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its sulfonamide group is known to form strong hydrogen bonds, which can be crucial in binding to the active site of enzymes. The fused ring system may contribute to its overall stability and ability to engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Compound A : 2-((2-Phenoxyethyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine ()
  • Core Structure : Cyclopenta-pyrazolo-pyrazine (identical to the target compound).
  • Substituent: Phenoxyethyl sulfonyl (-SO₂-C₂H₄-OPh).
  • Molecular Formula : C₁₇H₂₁N₃O₃S.
  • Molecular Weight : 347.4 g/mol.
  • Key Differences: The sulfonyl group in Compound A is bulkier and less polar than the dimethyl sulfonamide in the target compound.
Compound B : Pyrazolo[1,5-a][1,3,5]triazine Derivatives ()
  • Core Structure : Pyrazolo-triazine (different fused heterocycle).
  • Substituent : Sulfonamide moieties.
  • Key Differences :
    • The triazine core offers distinct electronic properties and conformational flexibility compared to the bicyclic pyrazolo-pyrazine system.
    • These derivatives exhibit antimicrobial activity, suggesting sulfonamide groups are critical pharmacophores, but the target’s activity remains uncharacterized .

Physicochemical Properties

Property Target Compound* Compound A () Pyrazolo-triazine ()
Core Structure Cyclopenta-pyrazolo-pyrazine Cyclopenta-pyrazolo-pyrazine Pyrazolo-triazine
Substituent -SO₂N(CH₃)₂ -SO₂-C₂H₄-OPh Varied sulfonamides
Molecular Weight (g/mol) ~300 (estimated) 347.4 250–350 (typical range)
Polarity High (sulfonamide) Moderate (sulfonyl + aryl) Moderate to high
Solubility Likely polar-solvent soluble Reduced due to aryl group Data not provided

*Estimated based on structural analysis.

Biological Activity

N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties and therapeutic potential.

  • Chemical Name : this compound
  • CAS Number : 2034604-64-1
  • Molecular Weight : 270.35 g/mol
  • Molecular Formula : C12H16N4O2S

Anticancer Properties

Research has indicated that compounds within the pyrazolo family exhibit significant anticancer properties. For example:

  • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed selective inhibition against various cancer cell lines, indicating potential for targeted cancer therapies .
  • The sulfonamide moiety in N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine enhances its interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In vitro studies showed that related pyrazole derivatives effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored:

  • Similar structures have demonstrated effectiveness against various bacterial strains including E. coli and Staphylococcus aureus, highlighting the importance of the pyrazole ring in antimicrobial activity .

The biological activities of N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of specific enzymes involved in tumor growth and inflammation.
  • Cytokine Modulation : It may modulate signaling pathways that regulate cytokine production.
  • DNA Interaction : Some pyrazole derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

Study ReferenceActivity EvaluatedKey Findings
PubMed Central Anti-inflammatoryCompounds showed up to 85% inhibition of TNF-α at 10 µM concentration compared to standard drugs.
MDPI AnticancerPyrazolo derivatives exhibited selective cytotoxicity against various cancer cell lines.
MDPI AntimicrobialCertain derivatives showed significant activity against E. coli and S. aureus.

Q & A

Q. What synthetic methodologies are reported for constructing the pyrazolo[1,5-a]pyrazine core in this compound?

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions. For example, derivatives are generated by reacting α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)-ethanones with pyrazolone precursors under reflux conditions in solvents like benzene or DMF. Crystallization from isopropyl alcohol or hexane yields pure products, as confirmed by melting points and NMR . Key steps include:

  • Reagent selection : Use of silylformamidines for functionalizing position 7 .
  • Reaction monitoring : Thin-layer chromatography (TLC) to track intermediates .
  • Purification : Recrystallization or column chromatography to isolate products .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on 1H/13C NMR and mass spectrometry . For instance:

  • 1H NMR : Pyrazole ring protons resonate at δ 7.5–8.5 ppm, while methyl groups on sulfonamide appear as singlets near δ 2.8–3.2 ppm .
  • 13C NMR : The sulfonamide sulfur-linked carbon shows signals at δ 40–45 ppm .
  • HRMS : Exact mass matching within 5 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo[1,5-a]pyrazine ring?

Positional selectivity (e.g., functionalizing C7 vs. other sites) is influenced by:

  • Electrophilic directing groups : Nitro or formyl substituents at C3/C4 enhance reactivity at C7 via electronic effects .
  • Steric hindrance : Bulky groups (e.g., trifluoromethyl) at C2/C5 limit access to adjacent positions .
  • Catalytic systems : Pd-mediated cross-coupling reactions improve selectivity for arylations . Contradictions in product distribution (e.g., N- vs. O-alkylation) are resolved using HPLC-MS to identify minor byproducts .

Q. How do computational models explain the compound’s electronic properties and reactivity?

Density functional theory (DFT) studies on analogous pyrazolo-pyrimidines reveal:

  • HOMO-LUMO gaps : Narrow gaps (4.5–5.0 eV) suggest high electrophilicity, favoring nucleophilic attacks at electron-deficient carbons .
  • Charge distribution : Sulfonamide groups exhibit partial negative charges (−0.3 to −0.5 e), enhancing hydrogen-bonding with biological targets . Experimental validation involves correlating IR spectra (e.g., S=O stretches at 1150–1250 cm⁻¹) with computed vibrational modes .

Q. What analytical approaches resolve contradictions in spectroscopic data for derivatives?

Discrepancies between calculated and observed NMR shifts (e.g., δ discrepancies >0.5 ppm) are addressed by:

  • Solvent effects : DMSO-d6 vs. CDCl3 can shift proton environments due to hydrogen bonding .
  • Dynamic effects : Conformational flexibility in tetrahydro cycles may average signals; VT-NMR (variable temperature) clarifies dynamics .
  • X-ray crystallography : Absolute configuration confirmation resolves ambiguities in NOESY correlations .

Methodological Considerations

Q. How can reaction yields for N,N-dimethyl sulfonamide derivatives be optimized?

Yield optimization involves:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Imidazole or DBU accelerates sulfonamide formation .
  • Temperature control : Stepwise heating (50°C → 100°C) minimizes side reactions . Example protocol:
StepConditionsYield
SulfonylationDMF, 24h reflux60–70%
CrystallizationHexane/i-PrOH85–90% purity

Q. What in vitro assays are suitable for preliminary bioactivity screening?

While biological data for this specific compound is limited, structurally related pyrazolo-pyrazines are evaluated using:

  • Kinase inhibition assays : ADP-Glo™ kinase platform for IC50 determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility profiling : HPLC-UV quantification in PBS (pH 7.4) to guide dosing .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry and elemental analysis results?

Discrepancies between HRMS (high-resolution) and elemental analysis often arise from:

  • Hydrate formation : Unaccounted water in elemental analysis inflates oxygen content .
  • Isotopic patterns : Halogenated derivatives (e.g., Cl, Br) require adjustment for isotopic peaks in MS . Mitigation:
  • TGA (thermogravimetric analysis) to detect hydrates .
  • Isotopic correction algorithms in HRMS software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.